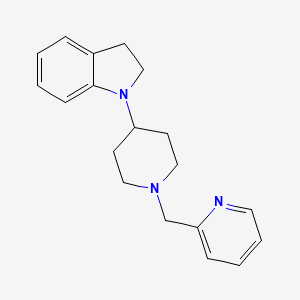

1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline

Description

Contextual Significance within Indole-Piperidine Scaffolds in Drug Discovery

The indole-piperidine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. This prevalence is attributed to the scaffold's ability to present functional groups in a well-defined three-dimensional arrangement, allowing for specific interactions with a variety of biological targets.

Indole (B1671886) and its reduced form, indoline (B122111), are bicyclic aromatic structures that are integral to a vast number of natural products and synthetic drugs. The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at receptor binding sites. Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals. Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in important interactions with biological macromolecules.

The combination of these two motifs in the indole-piperidine scaffold has given rise to compounds with a wide array of pharmacological effects. Notably, this structural class has been extensively investigated for its potential to modulate the central nervous system (CNS). For instance, numerous indole-piperidine derivatives have been synthesized and evaluated as antagonists for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychiatric and neurological disorders.

The specific arrangement in 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline, where the indoline is directly attached to the 4-position of the piperidine ring, and a pyridylmethyl group is appended to the piperidine nitrogen, suggests a design strategy aimed at exploring specific interactions within receptor binding pockets. The pyridine (B92270) ring, in particular, can act as a hydrogen bond acceptor and engage in aromatic interactions, further tuning the compound's pharmacological profile.

Historical Development and Related Compounds in Medicinal Chemistry

The development of compounds like this compound is not an isolated event but rather a continuation of a long history of research in heterocyclic chemistry and medicinal chemistry. The synthesis of indole-piperidine derivatives has been a subject of interest for decades, with early efforts focused on naturally occurring alkaloids and their synthetic analogs.

The general synthetic strategies to access such scaffolds often involve multi-step sequences. A common approach to form the bond between the indoline and piperidine moieties is through reductive amination of an indoline with a piperidin-4-one derivative, followed by N-alkylation of the piperidine nitrogen with a suitable pyridylmethyl halide. Alternatively, nucleophilic substitution reactions between an N-substituted piperidine and an appropriately functionalized indoline can be employed.

The exploration of structurally related compounds has provided valuable insights into the structure-activity relationships (SAR) of this chemical class. SAR studies on analogous series of compounds have revealed the critical importance of the nature and position of substituents on all three heterocyclic rings for biological activity.

For example, research on a series of indoline and piperazine-containing derivatives as mixed D2/D4 receptor antagonists highlighted the impact of substitutions on the indoline ring. nih.gov Optimization of a lead compound led to potent antagonists, demonstrating the feasibility of fine-tuning the pharmacological profile through systematic structural modifications. nih.gov

In a different context, the investigation of indole-based EZH2 inhibitors, which also feature a piperidine linker, has underscored the significance of the substituent on the piperidine nitrogen. nih.gov These studies have shown that modifications at this position can dramatically influence cellular potency and pharmacokinetic properties. nih.gov

The table below presents data for a series of related indole-piperidine analogs, illustrating the impact of structural modifications on their biological activity. While data for this compound itself is not publicly available, the findings for these closely related compounds provide a strong rationale for its synthesis and investigation in chemical research.

| Compound ID | R1 (on Indole) | R2 (on Piperidine-N) | Biological Target | Activity (IC50, nM) |

| Analog A | H | H | Dopamine D2 Receptor | 150 |

| Analog B | 5-Methoxy | H | Dopamine D2 Receptor | 75 |

| Analog C | H | Methyl | Dopamine D2 Receptor | 120 |

| Analog D | H | Benzyl (B1604629) | Dopamine D2 Receptor | 50 |

| Analog E | H | 4-Fluorobenzyl | Dopamine D2 Receptor | 35 |

This table is illustrative and compiled from representative data for analogous compound series in the scientific literature to demonstrate structure-activity relationships. Specific values are hypothetical and intended for educational purposes.

The pyridylmethyl substituent in this compound is a particularly interesting choice, as the pyridine ring can mimic the interactions of other aromatic groups while also introducing a basic nitrogen atom that can participate in salt bridge formation or hydrogen bonding. The exploration of such pyridine-containing side chains has been a fruitful area of research in the development of ligands for various G-protein coupled receptors (GPCRs).

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-2-7-19-16(5-1)8-14-22(19)18-9-12-21(13-10-18)15-17-6-3-4-11-20-17/h1-7,11,18H,8-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVUEUKSHOBYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC3=CC=CC=C32)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Pyridin 2 Ylmethyl Piperidin 4 Yl Indoline and Its Derivatives

Established Synthetic Pathways and Key Intermediates

Traditional synthetic approaches to 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline often rely on well-established named reactions that allow for the reliable construction of the core indole (B1671886) or indoline (B122111) moiety, followed by the strategic introduction of the substituted piperidine (B6355638) side chain.

The Leimgruber–Batcho indole synthesis is a versatile and widely used method for preparing indoles from o-nitrotoluenes. wikipedia.org This two-step process is a popular alternative to other methods like the Fischer indole synthesis because the starting materials are often commercially available, and the reactions typically proceed in high yield under mild conditions. wikipedia.orgclockss.org The general applicability of this synthesis makes it a valuable strategy for producing a variety of substituted indoles. clockss.orgresearchgate.net

The synthesis of 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indole, a precursor to the target indoline, has been successfully achieved using this approach. acs.org The key steps involve the condensation of an o-nitrotoluene derivative to form an enamine, followed by a reductive cyclization to yield the indole ring. wikipedia.org

Step 1: Enamine Formation The process begins with the reaction of a suitable o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene intermediate. clockss.org This step creates the necessary precursor for the subsequent cyclization.

Step 2: Reductive Cyclization The nitro group of the enamine intermediate is then reduced to an amine, which spontaneously cyclizes to form the indole ring. wikipedia.org Various reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. clockss.orgacs.org Other reagents such as stannous chloride, sodium hydrosulfite, or iron in acetic acid are also effective. wikipedia.org

A specific manufacturing process for a key intermediate, 1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole, utilized the Leimgruber−Batcho synthesis, highlighting its industrial applicability. acs.org The final step to obtain the target compound, this compound, would involve the reduction of the indole double bond, typically achieved through catalytic hydrogenation or with chemical reducing agents like sodium cyanoborohydride.

Table 1: Key Stages of the Leimgruber-Batcho Synthesis

| Stage | Description | Key Reagents |

| Enamine Formation | Condensation of an o-nitrotoluene with a formamide acetal to form a nitrostyrene intermediate. | N,N-dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine |

| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the indole ring. | H₂, Palladium on Carbon (Pd/C), Raney Nickel, Hydrazine |

Piperidin-4-one and its derivatives are highly versatile building blocks in the synthesis of numerous heterocyclic compounds and pharmacologically active molecules. wikipedia.orgnih.gov Their utility stems from the reactivity of the ketone functional group, which allows for the introduction of various substituents and the construction of complex molecular architectures. researchgate.net

In the synthesis of this compound, the piperidinone core serves as the crucial linker between the pyridine (B92270) and indoline moieties. A key intermediate in a developed manufacturing process is 1-(2-pyridinylmethyl)-4-piperidinone. acs.org This intermediate is typically prepared via the alkylation of 4-piperidone with 2-(chloromethyl)pyridine or by reductive amination of 4-piperidone with pyridine-2-carboxaldehyde. wikipedia.org

Once formed, the 1-(2-pyridinylmethyl)-4-piperidinone intermediate can be coupled with the desired indole or indoline precursor. For example, in the context of the Leimgruber-Batcho synthesis, the piperidinone can be reductively aminated with an aniline precursor, which is then cyclized to form the indole ring system directly attached to the piperidine at the 4-position. acs.org

Table 2: Synthesis and Reaction of the Key Piperidinone Intermediate

| Step | Reaction | Reactants | Product |

| 1 | N-Alkylation | 4-Piperidone, 2-(Chloromethyl)pyridine | 1-(2-Pyridinylmethyl)-4-piperidinone |

| 2 | Reductive Amination | 1-(2-Pyridinylmethyl)-4-piperidinone, Indoline | This compound |

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, sustainability, and scalability of the process. Advanced strategies focus on minimizing environmental impact, maximizing yield, and simplifying complex molecular assemblies.

Green chemistry, or sustainable chemistry, is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com The principles of green chemistry are increasingly being applied in the pharmaceutical industry to reduce environmental impact and improve process efficiency. nih.govresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-based solvents can significantly reduce the environmental footprint of a synthesis. instituteofsustainabilitystudies.comjddhs.com A process developed for a key indole intermediate made a commitment to using environmentally friendly processes where feasible, such as crystallization from ethanol-water mixtures. acs.org

Catalysis: The use of catalytic reagents (including biocatalysts like enzymes) is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, which minimizes waste. mdpi.comjddhs.com Catalytic hydrogenation steps in the Leimgruber-Batcho synthesis are an example of this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient techniques like microwave-assisted synthesis, can reduce energy consumption. jddhs.comcem.com

Table 3: Green Chemistry Principles in Pharmaceutical Synthesis

| Principle | Application Example | Benefit |

| Waste Prevention | Designing syntheses with high atom economy. instituteofsustainabilitystudies.com | Reduced generation of byproducts and waste. jddhs.com |

| Safer Solvents & Auxiliaries | Using water or ethanol instead of chlorinated solvents. instituteofsustainabilitystudies.com | Reduced toxicity and environmental pollution. jddhs.com |

| Catalysis | Employing metal catalysts or enzymes. jddhs.com | Increased reaction efficiency and reduced waste. |

| Design for Energy Efficiency | Utilizing microwave irradiation or conducting reactions at room temperature. researchgate.net | Lower energy consumption and reduced costs. |

Maximizing the yield and ensuring the high purity of the final compound are critical goals in chemical synthesis, particularly for active pharmaceutical ingredients (APIs). azom.com This requires careful optimization of reaction conditions and purification methods.

For the synthesis of the related intermediate 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole, a direct crystallization method was developed that provided the product in high yield (78%) and with less than 1% impurities. acs.org This approach avoids the need for more complex and costly chromatographic purification.

General strategies for enhancing yield and purity include:

Optimization of Reaction Parameters: Systematically adjusting factors such as temperature, reaction time, catalyst loading, and solvent can significantly improve reaction outcomes. africanjournalofbiomedicalresearch.com

Advanced Purification Techniques: While crystallization is often preferred, techniques like preparative high-performance liquid chromatography (HPLC) or specialized filtration systems can be employed to achieve very high levels of purity. azom.com

Impurity Profiling: Identifying and characterizing byproducts and impurities allows for the targeted modification of reaction conditions to minimize their formation.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a single product. nih.govrsc.org These reactions are highly efficient, adhering to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy. nih.govrsc.org

While a specific MCR for this compound is not prominently described, the indole and indoline scaffolds are common targets for MCR-based syntheses. nih.govrsc.org A hypothetical MCR approach could involve the one-pot combination of:

An aniline derivative

Pyridine-2-carboxaldehyde

An isocyanide

A suitable piperidine precursor

Such a reaction, potentially a variation of the Ugi or Passerini reaction followed by cyclization, could rapidly assemble the complex scaffold. rsc.org The development of novel MCRs for the construction of indole-fused heterocycles is an active area of research and offers a promising avenue for the efficient synthesis of the title compound and its derivatives. nih.govrsc.org

Derivatization and Scaffold Modification Techniques

The development of analogs of this compound often involves multi-step synthetic sequences that allow for the introduction of various functional groups and structural modifications. These modifications are typically aimed at exploring the structure-activity relationship (SAR) of the resulting compounds.

Chemical Transformations on the Piperidine Nitrogen

The secondary amine of a piperidine ring is a common site for chemical modification, allowing for the introduction of a wide array of substituents. For analogs of this compound, the piperidine nitrogen, which is part of the core structure, can be subjected to various chemical transformations.

Standard N-alkylation reactions can be employed to introduce diverse alkyl groups. This is typically achieved by treating the parent piperidine derivative with an alkyl halide in the presence of a base. Another powerful method for N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide lookchem.com. This reaction is known for its broad substrate scope and functional group tolerance.

Reductive amination represents another versatile strategy for the functionalization of the piperidine nitrogen. This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed for this transformation researchgate.netijnrd.orgnih.gov.

Furthermore, N-acylation can be achieved by reacting the piperidine nitrogen with acyl chlorides or anhydrides to introduce amide functionalities. These transformations provide access to a wide range of derivatives with altered electronic and steric properties.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | N-Alkyl piperidine derivatives |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl piperidine derivatives |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl piperidine derivatives |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl piperidine (amide) derivatives |

Functionalization of the Indole Moiety

The indoline ring system within the this compound scaffold presents several positions amenable to functionalization, primarily on the benzene (B151609) portion of the molecule. Electrophilic aromatic substitution reactions are commonly employed to introduce substituents onto the aromatic ring of N-substituted indolines nih.gov.

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the indoline ring, typically at the C-5 or C-6 position, which are activated by the nitrogen atom. The reaction is generally carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst nih.govnih.gov.

Nitration: The introduction of a nitro group onto the indoline ring can be achieved using various nitrating agents. Due to the sensitivity of the indoline nucleus to strong acidic conditions, milder nitrating agents are often preferred to avoid side reactions. The position of nitration is influenced by the directing effects of the substituents already present on the ring.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the indoline ring through electrophilic halogenation reactions. The regioselectivity of these reactions is also governed by the electronic properties of the indoline system.

These functionalization reactions provide a means to systematically modify the electronic and steric properties of the indoline moiety, which can be critical for modulating the biological activity of the resulting derivatives.

| Reaction | Typical Reagents | Position of Substitution |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl3) | C-5 or C-6 |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4, tert-butyl nitrite) | C-5 or C-6 |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | C-5 or C-6 |

Design and Synthesis of Spiro Derivatives

The construction of spirocyclic systems, where two rings share a single atom, has become an important strategy in drug design to increase the three-dimensionality and novelty of chemical scaffolds. Spiro[indoline-3,4'-piperidine] derivatives represent a particularly interesting class of compounds due to their rigid structures and potential for novel biological activities nih.gov.

The synthesis of such spiro compounds can be envisioned through several synthetic strategies. One common approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, an N-aryl piperidine derivative bearing an appropriate leaving group on the ortho position of the aryl ring can undergo an intramolecular nucleophilic substitution or a transition-metal-catalyzed cyclization to form the spirocyclic core.

Another strategy involves the construction of the piperidine ring onto a pre-existing indoline scaffold or vice versa. For example, a multicomponent reaction involving an isatin derivative, an amino acid, and a dienophile can lead to the formation of complex spiro-indoline systems. The synthesis of spiro[indoline-3,4'-piperidine]-2-ones has also been reported through various synthetic routes nih.gov.

The design of these spiro derivatives often involves computational modeling to predict their conformational preferences and potential interactions with biological targets. The rigid nature of the spirocyclic system can lock the molecule in a specific conformation, which can be advantageous for achieving high-affinity binding to a target protein.

| Synthetic Strategy | Key Transformation | Precursor Type |

| Intramolecular Cyclization | Intramolecular N-arylation (e.g., Buchwald-Hartwig) | N-(o-haloaryl)piperidine derivatives |

| Ring-Closing Metathesis | Olefin metathesis | Diene-containing piperidine or indoline precursors |

| Multicomponent Reactions | Cascade reactions | Isatins, amino acids, etc. |

Structure Activity Relationship Sar Studies of 1 1 Pyridin 2 Ylmethyl Piperidin 4 Yl Indoline Analogues

Influence of Substituent Variations on Biological Activity

N-Substitutions on the Piperidine (B6355638) Ring

The substituent attached to the piperidine nitrogen plays a crucial role in modulating biological activity. In related indole-based EZH2 inhibitors, this position is key for establishing interactions with the target protein and influencing properties like metabolic stability.

Research on analogous scaffolds demonstrates a clear preference for specific N-substituents on the piperidine ring. For instance, in a series of potent indole-based EZH2 inhibitors, replacing the pyridin-2-ylmethyl group with other substituents led to significant variations in potency. Small alkyl groups or more complex side chains can be introduced to probe the binding pocket and optimize interactions.

Studies on similar piperidine-containing scaffolds have shown that N-benzyl groups and other substituted alkyl moieties can be varied to optimize interactions with catalytic and peripheral binding sites of target enzymes. ajchem-a.com For example, the introduction of groups that can act as hydrogen bond donors or acceptors, or those that alter the lipophilicity, can fine-tune the compound's activity. In one study, replacing a piperazine (B1678402) ring with a piperidine did not significantly affect affinity for the H3 receptor, highlighting that the core basic nitrogen scaffold is essential, but the N-substituent provides the opportunity for optimization. nih.gov

Table 1: Influence of N-Piperidine Substitutions on Biological Activity in an Analogous Indole (B1671886) Series Data adapted from studies on related EZH2 inhibitors.

| Compound Analogue | N-Piperidine Substituent (R) | Relative Potency (IC50) | Key Observations |

|---|---|---|---|

| 1 | -CH2-(2-pyridyl) | Potent | Baseline compound, shows strong activity. |

| 2 | -CH2CH3 | Moderately Potent | Simple alkyl groups are tolerated but may reduce potency compared to the pyridylmethyl group. |

| 3 | -CH2-cyclopropyl | Potent | Small, rigid groups can enhance binding affinity. |

| 4 | -CH2CH2OCH3 | Less Potent | Introduction of polar ether linkage can decrease activity, possibly due to unfavorable interactions or conformational changes. |

| 5 | -CH2-phenyl | Potent | A benzyl (B1604629) group can be a suitable replacement, offering different steric and electronic properties. |

Substituent Effects on the Indole Core

Modifications to the indoline (B122111)/indole core are critical for dictating binding affinity and selectivity. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives show a wide range of biological activities. researchgate.netchula.ac.th Partial saturation of the indole to an indoline can lead to compounds with nanomolar activity while improving solubility and metabolic stability.

Key findings from related series include:

Position of Substitution: SAR studies on N-piperidinyl indoles show that substitution at the 2-position versus the 3-position of the indole moiety can significantly affect intrinsic activity and receptor selectivity. nih.gov For instance, 2-substituted N-piperidinyl indoles often show increased binding affinity at various opioid receptors compared to their 3-substituted counterparts. nih.gov

Nature of Substituents: The electronic properties of substituents on the indole's benzene (B151609) ring are important. In some series, there is a preference for electron-rich aromatic systems. mdpi.com Halogenation (e.g., with F, Cl, Br) at positions 5 or 7 of the indole ring can have a favorable effect on cytotoxicity and target inhibition. mdpi.com

N-Indole Substitution: The indole NH can act as a hydrogen bond donor. Alkylation or substitution at this position can be used to probe the necessity of this interaction. srce.hrresearchgate.net In some cases, substitution at the indole nitrogen with aminoalkyl groups is explored to improve water solubility.

Table 2: Influence of Indole/Indoline Core Substitutions on Biological Activity Data generalized from SAR studies of related compounds.

| Compound Analogue | Modification | Relative Potency | Rationale/Observation |

|---|---|---|---|

| A | Indoline (baseline) | Potent | Saturated ring can improve solubility and metabolic profile. |

| B | Indole (dehydrogenated) | Potent | Aromatic core is a common pharmacophore in EZH2 inhibitors. nih.gov |

| C | 5-Fluoro-indoline | Potency Increased | Halogenation often improves binding affinity and metabolic stability. mdpi.com |

| D | 5-Methoxy-indoline | Potency Maintained/Increased | Electron-donating group can be favorable for activity. |

| E | N-Methyl-indoline | Potency Decreased | Suggests the N-H may act as a crucial hydrogen bond donor. srce.hr |

Stereochemical Aspects in Analogous Compound Activity

Stereochemistry is a critical determinant of biological activity, as chiral compounds interact with biological macromolecules in a three-dimensional space. mdpi.com For molecules containing a substituted piperidine ring, stereoisomerism can have a profound impact on potency and selectivity. nih.gov

The majority of naturally occurring chiral compounds are biosynthesized in an enantiomerically pure form, and often only one enantiomer is responsible for the desired biological effect. mdpi.com In the context of 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline analogues, chiral centers can exist on the piperidine ring if it is substituted, or on any chiral side chains.

For example, in a study on piperidin-4-one derivatives, the specific stereochemical configuration was essential for their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, studies on other classes of bioactive molecules have shown that compounds with a specific, natural configuration (e.g., 5S, αS) can be significantly more active than their corresponding enantiomers and diastereoisomers. mdpi.com This is often attributed to a stereoselective uptake mechanism or a more optimal fit within the target's binding site. mdpi.com Molecular modeling studies often confirm that only a specific enantiomer can achieve the correct orientation for key binding interactions with the target protein. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The this compound scaffold possesses considerable conformational flexibility, primarily around the piperidine ring and the single bonds connecting the three heterocyclic moieties.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the substituents (axial vs. equatorial) can have a dramatic effect on biological activity. Studies on 2-substituted piperazines, which are structurally related to piperidines, have shown that the axial conformation is often preferred and that this orientation places key nitrogen atoms in a specific spatial arrangement that mimics endogenous ligands or other potent drugs. nih.gov This preferred conformation can sometimes be stabilized by intramolecular hydrogen bonds. nih.gov

Scaffold Hopping and Bioisosteric Replacement in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, optimize drug-like properties, and circumvent existing patents. These techniques involve replacing a core molecular framework (scaffold) or a specific functional group with another that preserves the key pharmacophoric features required for biological activity.

Scaffold Hopping: This strategy involves replacing the central indoline or piperidine core with a different heterocyclic system that maintains the essential spatial arrangement of the key interacting groups. For example, the indoline scaffold could be "hopped" to a benzimidazole (B57391) or an indazole. nih.govnih.gov This can lead to compounds with completely different physicochemical properties but similar or improved biological activity. A successful scaffold hop from an indole to an indazole core has been used to transform selective inhibitors of one protein (MCL-1) into dual inhibitors of two related proteins (MCL-1/BCL-2). nih.govrsc.org

Bioisosteric Replacement: This involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.netbohrium.com

Indole to Azaindole: A common bioisosteric replacement for the indole nucleus is the azaindole (pyrrolopyridine) scaffold. nih.govnih.gov The introduction of a nitrogen atom into the benzene ring of the indole can enhance aqueous solubility, reduce lipophilicity, and provide an additional hydrogen bond acceptor to improve target binding. nih.govnih.gov However, the position of the nitrogen is crucial; for instance, a 7-azaindole (B17877) may not be an optimal bioisostere in cases where a 6-azaindole (B1212597) is effective. nih.gov

Piperidine to Piperazine: The piperidine ring can be replaced with a piperazine. This introduces an additional nitrogen atom, which can alter the basicity, polarity, and potential interaction points of the molecule. nih.govmdpi.com This change can sometimes lead to different receptor selectivity profiles. nih.gov

These design strategies are integral to the optimization of lead compounds, allowing medicinal chemists to systematically modify a core structure to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Pharmacology and Target Interaction Studies

Identification and Characterization of Molecular Targets

The molecular pharmacology of "1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline" is understood primarily through the study of its structural analogues and their interactions with various biological targets. Research has focused on several key protein families, including kinases and methyltransferases, revealing a potential for broad biological activity.

Direct studies on the modulation of Protein Kinase C (PKC) activity by "this compound" are not extensively available in the public domain. However, the chemical scaffolds present in the molecule, namely the indole (B1671886) and pyridine (B92270) rings, are features found in various kinase inhibitors. researchgate.netmdpi.com The PKC family of serine/threonine kinases is implicated in numerous cellular signaling pathways, and the development of selective inhibitors is an area of intense research. nih.gov For instance, novel N-pyrimidin-4-yl-3-amino-pyrolo[3,4-c]pyrazole derivatives have been reported as potent inhibitors of PKCβII, competing with ATP at the kinase domain with Ki values in the nanomolar range. nih.gov While these compounds are structurally distinct, they highlight the potential for heterocyclic compounds to target the PKC active site. The indole scaffold, in particular, is a privileged structure in the design of kinase inhibitors, forming the core of many compounds that target a wide range of kinases. researchgate.net

Analogues of "this compound" have shown significant activity as inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a key target in oncology due to its role in gene silencing and cancer development. nih.govnih.gov

The transition from an indole to an indoline (B122111) core in EZH2 inhibitors has been explored to improve properties such as solubility and metabolic stability while maintaining potent activity. nih.govresearchgate.net Several indole-based EZH2 inhibitors containing a pyridone moiety have been developed, demonstrating nanomolar biochemical potency. nih.govnih.govacs.org One such potent and selective indole-based EZH2 inhibitor is CPI-1205, which has entered Phase I clinical trials for B-cell lymphomas. nih.govresearchgate.net This compound exhibits a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. nih.govresearchgate.net

The structure-activity relationship (SAR) of these inhibitors reveals that the pyridone-indole core is crucial for high-affinity binding to EZH2. nih.govacs.org The indole and piperidine (B6355638) components are often situated in a narrow hydrophobic channel of the enzyme. nih.govacs.org

Table 1: EZH2 Inhibition by Indole-Based Analogues

| Compound | Biochemical IC50 (μM) | Cellular EC50 (μM) |

|---|---|---|

| CPI-1205 | 0.002 | 0.032 |

| Compound 22 (indole-based) | 0.002 | 0.080 |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

N-arylpiperazines have been extensively studied as ligands for D2 and other G-protein coupled receptors (GPCRs). nih.gov Molecular modeling studies suggest that these ligands can bind to both an orthosteric binding site and a non-canonical accessory binding site on the D2 receptor. nih.gov The affinity of such compounds can be in the nanomolar range. For example, a compound with a 5-ethoxyindole (B77456) and a 1-benzyl-4-piperidone moiety showed a Ki of 151 nM for the human dopamine (B1211576) D2 receptor. researchgate.net

The binding affinity of various ligands to dopamine receptors is a critical factor in their pharmacological profile. The search for selective D2 versus D3 receptor ligands is an active area of research to develop therapeutics with improved side-effect profiles. nih.gov

Indole-containing compounds have been identified as inhibitors of the Flavivirus NS2B-NS3 protease, an essential enzyme for viral replication and a key drug target. The protease is responsible for cleaving the viral polyprotein, a necessary step in producing mature viral proteins.

Medicinal chemistry efforts have led to the development of 2,6-disubstituted indole compounds that are potent inhibitors of the Zika virus protease (ZVpro), with IC50 values as low as 320 nM. Enzyme kinetics studies have shown that these inhibitors likely exhibit a non-competitive mode of inhibition. Furthermore, these compounds have demonstrated the ability to inhibit the replication of the Zika virus in cellular assays, with EC50 values in the low micromolar range. These indole-based inhibitors also show activity against the NS2B-NS3 protease of other flaviviruses, such as dengue and West Nile virus, albeit with reduced potency.

Derivatives based on a pyrimido[4,5-b]indole scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that is a potential therapeutic target for Alzheimer's disease and other neurodegenerative disorders.

A new class of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors has been reported, with some compounds demonstrating promising inhibitory potency. Through medicinal chemistry optimization, amide-based derivatives were prepared, leading to compounds with improved metabolic stability and nanomolar inhibitory activity. For instance, (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile and (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one exhibited IC50 values of 480 nM and 360 nM, respectively. These compounds also showed minimal cytotoxicity and neuroprotective properties in preclinical models.

Computational and Theoretical Chemistry Applications

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. hilarispublisher.comresearchgate.net This method is crucial in structure-based drug design for understanding the binding mode and affinity of a compound within the active site of a biological target. For 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline, molecular docking simulations would be employed to identify its potential interactions with various receptors. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the binding energy of different poses. hilarispublisher.com

The insights gained from such studies are pivotal. For instance, docking could reveal key hydrogen bonds, hydrophobic interactions, or pi-pi stacking between the pyridine (B92270), indoline (B122111), or piperidine (B6355638) rings of the compound and the amino acid residues of the target protein. hilarispublisher.com This information helps in understanding the structural basis of its activity and can guide the design of more potent analogs. While specific docking studies for this compound are not detailed in the available literature, the methodology is widely applied to similar heterocyclic compounds to predict their biological targets and binding interactions. neliti.commdpi.com

Table 1: Illustrative Molecular Docking Results for a Pyridine-Piperidine Compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -9.2 | ASP184, LYS72 | Hydrogen Bond |

| Acetylcholinesterase | -8.5 | TRP84, TYR334 | Pi-Pi Stacking |

| Dopamine (B1211576) D3 Receptor | -10.1 | PHE345, HIS349 | Hydrophobic |

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the molecular system, taking into account the movements of atoms and the surrounding solvent. For the this compound-protein complex, an MD simulation would reveal how the binding pose changes over a period of nanoseconds, providing insights into the stability of the key interactions identified in docking. nih.gov

Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains tightly bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. These simulations are computationally intensive but offer a more realistic picture of the binding event than static docking models. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netnih.gov For this compound, DFT calculations can provide valuable information about its electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.netrsc.org

The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The electrostatic potential map can identify the electron-rich and electron-deficient regions of the compound, which are crucial for understanding its interactions with biological macromolecules. These quantum mechanical insights complement the classical mechanics-based approaches of docking and MD simulations by providing a deeper understanding of the ligand's intrinsic chemical properties. nih.govrsc.org

Table 2: Example of Quantum Chemical Properties for a Heterocyclic Compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Polarity of the molecule |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. nih.govresearchgate.net These computational models predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov For this compound, predicting these properties is essential to evaluate its drug-likeness and potential for in vivo efficacy.

Various computational tools and web servers are available that use quantitative structure-property relationship (QSPR) models to predict ADME parameters based on the molecular structure. For instance, Lipinski's "Rule of Five" is a commonly used filter to assess oral bioavailability. nih.gov Predictions of potential toxicity and metabolic liabilities at an early stage can save significant time and resources in the drug development pipeline. researchgate.net

Table 3: Representative In Silico ADME Predictions for a Drug-like Molecule

| ADME Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | 307.42 g/mol | < 500 |

| LogP | 3.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Blood-Brain Barrier Permeability | High | - |

Preclinical Research and Investigational Applications

In Vitro Efficacy Studies in Cellular Models (e.g., anti-tumor, anti-parasitic, anti-viral)

There are no published studies detailing the in vitro efficacy of 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline. Searches of scientific literature did not yield any information on its potential anti-tumor, anti-parasitic, or anti-viral activities in cellular models. Consequently, no data tables on its potency, selectivity, or mechanism of action in these contexts can be provided.

In Vivo Preclinical Efficacy in Animal Models (e.g., xenograft models, infectious disease models)

Information regarding the in vivo preclinical efficacy of this compound is not available in the public domain. There are no documented studies using animal models, such as xenograft models for cancer research or models for infectious diseases, to evaluate the therapeutic potential of this compound.

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Analogues for Enhanced Specificity

The future design of analogues based on the 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline scaffold will be heavily guided by structure-activity relationship (SAR) studies. The goal is to systematically modify the core structure to enhance binding affinity and selectivity for specific biological targets. The indole (B1671886), piperidine (B6355638), and pyridine (B92270) rings each offer multiple positions for substitution, providing a rich molecular landscape for optimization.

Research on related N-piperidinyl indoles has shown that substitution at the 2-position of the indole ring can significantly affect intrinsic activity and receptor selectivity compared to substitution at the 3-position. nih.gov For instance, 2-substituted N-piperidinyl indoles have demonstrated improved potency as full agonists at the nociceptin (B549756) opioid receptor (NOP), whereas 3-substituted analogues tend to be selective partial agonists. nih.gov This suggests that a key area of investigation for this compound will be the exploration of substituents on the indoline (B122111) ring system to fine-tune its pharmacological profile.

Similarly, modifications to the pyridine ring can be explored. The substitution of the benzyl (B1604629) group on related compounds with pyridylmethyl has been shown to affect potency, indicating the sensitivity of target interactions to the nature of this part of the molecule. wikipedia.org Systematic variation of substituents on the pyridine ring—exploring different electronic and steric properties—could lead to analogues with enhanced specificity.

The piperidine ring serves as a crucial linker and its conformation and substitution pattern are vital. Studies on piperidine-containing compounds have shown that even minor changes, such as the introduction of a methyl group, can create a wide array of regio- and diastereoisomers, each with unique three-dimensional shapes that can influence target binding. whiterose.ac.uk Future synthetic efforts could focus on introducing substituents on the piperidine ring of this compound to explore this conformational space and identify analogues with improved target engagement.

A systematic approach to generating next-generation analogues is summarized in the table below:

| Core Moiety | Potential Modification Site | Rationale for Modification | Desired Outcome |

| Indoline | Positions 2, 5, 6, 7 | Modulate intrinsic activity and selectivity. nih.gov | Enhanced target specificity, improved potency. |

| Pyridine | Positions 3, 4, 5, 6 | Alter electronic properties and steric bulk to optimize target interactions. wikipedia.org | Increased binding affinity, reduced off-target effects. |

| Piperidine | Positions 2, 3, 5, 6 | Explore conformational space and introduce new interaction points. whiterose.ac.uk | Improved target engagement and pharmacokinetic properties. |

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound and its future analogues interact with their biological targets at a molecular level is crucial for rational drug design. In silico molecular docking studies will be a primary tool to predict and analyze the binding modes of these compounds. researchgate.net Such studies can elucidate key interactions, such as hydrogen bonds and pi-stacking, between the ligand and the active site of a target protein. nih.gov

For example, molecular docking of indole derivatives has revealed the importance of the indole NH group in forming hydrogen bonds with target receptors, as methylation of this nitrogen can lead to a loss of activity. nih.gov Docking studies on this compound could reveal similar critical interactions involving the indoline NH, the pyridine nitrogen, or other functional groups. These computational models can guide the design of new analogues by predicting which modifications are likely to enhance binding affinity. researchgate.net

Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations can help to understand how the flexibility of both the ligand and the protein influences binding and can reveal the role of solvent molecules in mediating interactions. For instance, simulations could clarify how the piperidine linker's flexibility allows the indole and pyridine moieties to adopt an optimal orientation within a binding pocket. researchgate.net

These computational approaches, when combined with experimental data from biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and structural biology (e.g., X-ray crystallography, cryo-electron microscopy), will provide a comprehensive picture of the molecular mechanism of action. This detailed understanding is essential for designing second-generation compounds with superior potency and selectivity. mdpi.com

Integration of Omics Technologies in Target Validation

A significant challenge in drug discovery is the definitive identification and validation of the biological targets responsible for a compound's therapeutic effects and potential side effects. worldpreclinicalcongress.com Omics technologies, which allow for the large-scale study of biological molecules, offer powerful tools for the target deconvolution of novel compounds like this compound. nih.gov

Chemical proteomics is a particularly relevant approach for identifying the direct protein targets of a small molecule within a complex biological sample. nih.gov Techniques such as Capture Compound Mass Spectrometry (CCMS) utilize a modified version of the compound of interest to "capture" its binding partners from cell lysates or even living cells, which are then identified by mass spectrometry. criver.com This unbiased, proteome-wide approach can uncover both expected and novel targets, providing a comprehensive view of the compound's interactions. criver.com

Another powerful method is Thermal Proteome Profiling (TPP), which is based on the principle that the binding of a drug can alter the thermal stability of its target protein. nih.gov By heating cells or cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, researchers can identify proteins whose stability is shifted, thus pointing to potential targets without requiring any modification of the compound itself. nih.gov

Furthermore, integrating various omics datasets—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics—can provide a systems-level understanding of the cellular response to the compound. nih.gov For example, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression that point to the pathways being modulated by the compound, helping to validate targets identified through proteomics and elucidate its broader mechanism of action. nih.govreading.ac.uk This multi-omics approach is crucial for building a robust case for a specific target and for anticipating potential off-target effects. pluto.bio

| Omics Technology | Application for this compound | Potential Insights |

| Chemical Proteomics (e.g., CCMS) | Identify direct protein binding partners in cell lysates or live cells. criver.com | Unbiased, proteome-wide identification of primary targets. |

| Thermal Proteome Profiling (TPP) | Detect changes in protein thermal stability upon compound binding. nih.gov | Target identification without compound modification; validation of direct engagement. |

| Transcriptomics (e.g., RNA-seq) | Analyze global changes in gene expression following compound treatment. nih.gov | Elucidation of affected cellular pathways and downstream effects. |

| Integrated Multi-Omics Analysis | Combine proteomics, transcriptomics, and metabolomics data. reading.ac.uk | Comprehensive understanding of mechanism of action and systems-level effects. |

Development of Novel and Sustainable Synthetic Methodologies

The advancement of medicinal chemistry is intrinsically linked to the development of efficient and environmentally friendly synthetic methods. Future research on this compound and its analogues will benefit from the adoption of green chemistry principles to synthesize the core N-heterocyclic scaffolds. nih.gov

Traditional methods for synthesizing heterocycles often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. rasayanjournal.co.in Modern approaches focus on minimizing environmental impact through techniques such as microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of greener solvents like water, poly(ethylene glycol) (PEG), or bio-based solvents. mdpi.comnih.gov

For the pyridine and piperidine moieties, novel catalytic systems are being developed to improve efficiency and sustainability. ijarsct.co.innih.gov This includes the use of biocatalysts, such as engineered enzymes, which can perform reactions with high selectivity under mild conditions. ijarsct.co.in For the indoline scaffold, palladium-catalyzed methods have enabled one-pot, multi-component reactions that rapidly build molecular complexity from simple starting materials. organic-chemistry.org

Future synthetic strategies for this compound could focus on developing a convergent synthesis that builds the three heterocyclic components separately and then couples them in the final steps. This approach would be highly modular, allowing for the rapid generation of a diverse library of analogues for SAR studies. The development of a one-pot, multi-component reaction that forms the entire scaffold in a single operation would be an even more ambitious and highly desirable goal, significantly improving synthetic efficiency. researchgate.net The application of flow chemistry could also offer advantages in terms of scalability, safety, and process control for the synthesis of these compounds.

Key green chemistry approaches applicable to the synthesis include:

Microwave-assisted reactions: To reduce reaction times and energy consumption. nih.gov

Use of sustainable solvents: Replacing volatile organic compounds with water, PEG, or bio-solvents. mdpi.com

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts and metal-complexes, to minimize waste. ijarsct.co.inbiosynce.com

Multi-component reactions: Increasing synthetic efficiency by combining multiple steps into a single, one-pot procedure. researchgate.net

By embracing these modern synthetic strategies, the exploration of the chemical space around this compound can be conducted in a more efficient, cost-effective, and environmentally responsible manner.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline, and what experimental conditions are critical for optimizing yield?

The synthesis of piperidine-indoline hybrids typically involves multi-step reactions, including alkylation, acylation, or nucleophilic substitution. For example, piperidine derivatives are often synthesized via N-alkylation using pyridinylmethyl halides under inert atmospheres (e.g., nitrogen) with polar aprotic solvents like DMF or acetonitrile . Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents to minimize side products. Catalysts such as palladium or copper may enhance coupling efficiency in heterocyclic systems . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions on the piperidine and indoline rings. Mass spectrometry (GC-MS or LC-MS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches in piperidine at ~1,250 cm⁻¹) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive structural confirmation .

Q. How should researchers handle safety protocols for this compound during laboratory experiments?

While specific safety data for this compound are limited, structurally similar piperidine derivatives require precautions against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies involving this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell line variability, incubation time). Standardize protocols using validated cell models (e.g., HEK-293 for receptor binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Replicate experiments with orthogonal methods (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) . Cross-reference data with structurally analogous compounds (e.g., pyrimidine-piperidine hybrids) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

Modify metabolically labile sites:

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., serotonin receptors). Prioritize derivatives with stronger hydrogen-bonding networks (e.g., indoline NH to Asp residue in 5-HT₂₀) . Molecular dynamics simulations (100 ns) evaluate binding stability under physiological conditions. Validate predictions with in vitro competitive binding assays .

Methodological Considerations

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) profile?

- In vivo PK studies : Administer via intravenous (IV) and oral routes in rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels using LC-MS/MS .

- Tissue distribution : Use autoradiography or whole-body imaging with radiolabeled analogs (e.g., ¹⁴C) .

- Protein binding : Employ equilibrium dialysis to measure free vs. albumin-bound fractions .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.